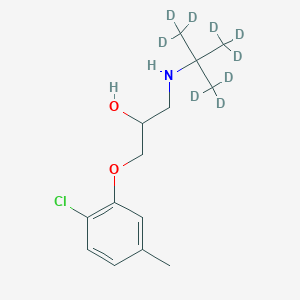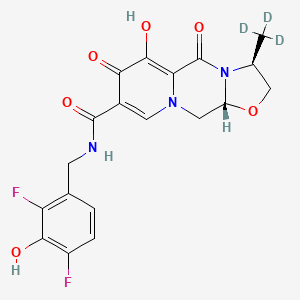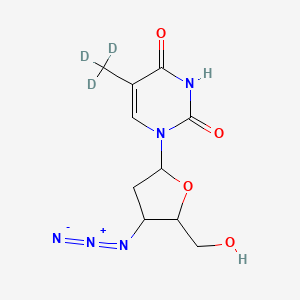
Vistusertib-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vistusertib-d3 is a deuterated form of Vistusertib, a dual inhibitor of the mammalian target of rapamycin complex 1 and complex 2. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Vistusertib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vistusertib-d3 involves the incorporation of deuterium atoms into the Vistusertib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Scaling Up Hydrogen-Deuterium Exchange Reactions: Optimizing reaction conditions to ensure efficient and cost-effective production.
Purification: Using techniques such as chromatography to purify the final product and ensure high deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
Vistusertib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.
Aplicaciones Científicas De Investigación
Vistusertib-d3 has a wide range of scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Vistusertib in biological systems.
Metabolic Pathway Analysis: Tracing the metabolic pathways of Vistusertib using deuterium-labeled compounds.
Drug Development: Investigating the efficacy and safety of Vistusertib in preclinical and clinical studies.
Biological Research: Understanding the role of the mammalian target of rapamycin complex 1 and complex 2 in various diseases, including cancer and pulmonary fibrosis
Mecanismo De Acción
Vistusertib-d3 exerts its effects by inhibiting the mammalian target of rapamycin complex 1 and complex 2. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets include:
mTORC1 and mTORC2: Inhibition of these complexes disrupts their signaling pathways.
Downstream Effectors: Inhibition of mTORC1 and mTORC2 affects various downstream effectors, including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1
Comparación Con Compuestos Similares
Similar Compounds
Everolimus: Another mTOR inhibitor, but it primarily targets mTORC1.
Temsirolimus: Similar to Everolimus, it targets mTORC1.
AZD8055: A dual mTORC1 and mTORC2 inhibitor, similar to Vistusertib.
Uniqueness of Vistusertib-d3
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic stability and pathways of Vistusertib, making it a valuable tool in drug development and research.
Propiedades
Fórmula molecular |
C25H30N6O3 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1/i3D3 |
Clave InChI |
JUSFANSTBFGBAF-MVTDVSAUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)C1=CC=CC(=C1)C2=NC3=C(C=C2)C(=NC(=N3)N4CCOC[C@@H]4C)N5CCOC[C@@H]5C |
SMILES canónico |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


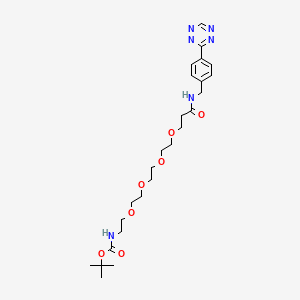
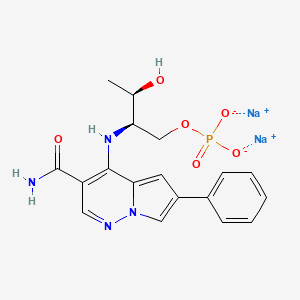
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
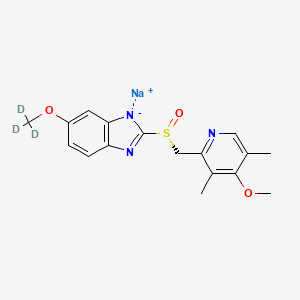
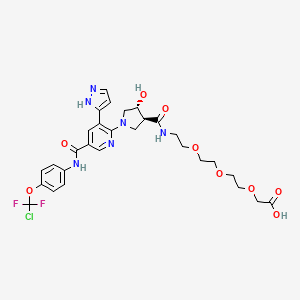
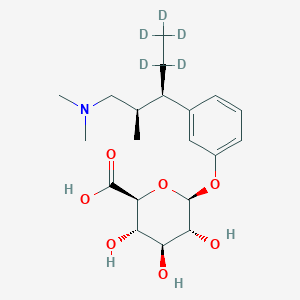
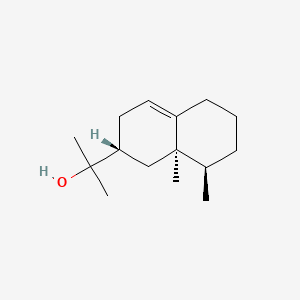

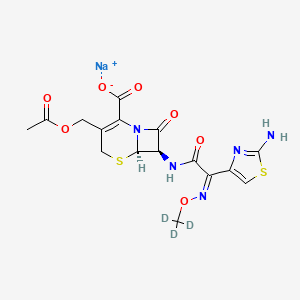
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
